molecular formula C23H36O4 B1396644 16-(Benzyloxy)-16-oxohexadecanoic acid CAS No. 146004-98-0

16-(Benzyloxy)-16-oxohexadecanoic acid

Cat. No.: B1396644
CAS No.: 146004-98-0
M. Wt: 376.5 g/mol
InChI Key: RKIWVFNLOSNCET-UHFFFAOYSA-N
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Description

16-(Benzyloxy)-16-oxohexadecanoic Acid (CAS 146004-98-0) is a synthetic long-chain fatty acid derivative of significant interest in advanced chemical research . Its molecular structure features a 16-carbon aliphatic chain terminated with a benzyl ester group, which provides unique chemical reactivity and makes it a valuable building block for organic synthesis . This compound is primarily used as a key intermediate in the preparation of more complex molecules, particularly in pharmaceutical research for designing compounds that target lipid pathways . The functional groups, namely the carboxylic acid and the benzyl-protected ketone, allow it to participate in a range of reactions, including nucleophilic substitutions, reductions, and condensations . Beyond pharmaceutical applications, this molecule has potential uses in materials science. Its amphiphilic nature, with a long hydrophobic chain and polar functional groups, makes it a candidate for designing surface-active agents, surfactants, and specialized components for coatings or delivery systems . The compound appears as a white to off-white powdered solid with a typical purity of 98% or higher and should be stored sealed in a cool, dry place to maintain stability . Please note that this product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Key Specifications: • CAS Number: 146004-98-0 • Molecular Formula: C₂₃H₃₆O₄ • Molecular Weight: 376.53 g/mol • Purity: ≥98% • Appearance: White to off-white powder • Storage: Seal and store in a cool, dry place

Properties

IUPAC Name

16-oxo-16-phenylmethoxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O4/c24-22(25)18-14-9-7-5-3-1-2-4-6-8-10-15-19-23(26)27-20-21-16-12-11-13-17-21/h11-13,16-17H,1-10,14-15,18-20H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIWVFNLOSNCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

16-(Benzyloxy)-16-oxohexadecanoic acid, with the CAS number 146004-98-0, is a chemical compound belonging to the class of omega-oxo fatty acids. Its molecular formula is C23H36O4, and it has a molecular weight of approximately 376.53 g/mol. This compound is characterized by a long hydrocarbon chain and a ketone functional group, which are significant for its chemical reactivity and potential biological activities.

Chemical Structure

The structure of this compound includes:

  • A benzyloxy group at the 16th carbon position.
  • A ketone functional group at the same carbon position.

This structural configuration is essential for its interaction with biological systems and its potential therapeutic applications.

Hypothesized Properties

Research on the biological activity of this compound is still in its early stages, but it is hypothesized to exhibit several properties similar to other omega-oxo fatty acids. These properties may include:

Interaction Studies

Initial findings indicate that this compound may interact significantly with biological membranes and proteins. These interactions could influence cellular processes and pathways, warranting further investigation into its specific biological effects and mechanisms of action.

Comparative Analysis

To understand its uniqueness, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberUnique Features
10-(Benzyloxy)-10-oxodecanoic acid67852-88-4Shorter carbon chain (10 carbons)
20-(Benzyloxy)-20-oxoicosanoic acid1334703-62-6Longer carbon chain (20 carbons)
11-(Benzyloxy)-11-oxoundecanoic acid380228-18-2Intermediate carbon length (11 carbons)
9-(Benzyloxy)-9-oxononanoic acid15570-42-0Shorter carbon chain (9 carbons)
6-(Benzyloxy)-6-oxohexanoic acid40542-90-3Even shorter carbon chain (6 carbons)

The primary distinction of this compound lies in its specific carbon chain length and functional group positioning, which may influence its reactivity and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Key Properties

  • Solubility: Soluble in organic solvents like DMSO, methanol, and toluene; requires sonication or heating for dissolution in aqueous buffers .
  • Storage : Stable at room temperature when sealed but recommended for short-term storage at -20°C (1 month) or -80°C (6 months) in lyophilized form .
  • Purity : Typically >98% (HPLC), with commercial suppliers like GLPBIO, CymitQuimica, and Fluorochem offering research-grade material .

Comparison with Similar Compounds

Structural Analogues: Benzyl Esters of ω-Oxo Fatty Acids

16-(Benzyloxy)-16-oxohexadecanoic acid belongs to a family of ω-oxo fatty acids protected by benzyl esters. Key analogues include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Chain Length Key Features
5-(Benzyloxy)-5-oxopentanoic acid 54322-10-0 C₁₂H₁₄O₄ 222.24 C5 Shorter chain; higher solubility in polar solvents
10-(Benzyloxy)-10-oxodecanoic acid 67852-88-4 C₁₇H₂₄O₄ 292.37 C10 Intermediate lipophilicity; used in polymer synthesis
This compound 146004-98-0 C₂₃H₃₆O₄ 376.53 C16 Long-chain; optimal for lipid-based drug carriers
18-(Benzyloxy)-18-oxooctadecanoic acid 189625-51-2 C₂₅H₄₀O₄ 404.58 C18 Higher molecular weight; reduced solubility in organic solvents

Key Trends :

  • Chain Length : Longer chains (C16–C18) increase lipophilicity and melting points but reduce solubility in polar solvents .
  • Applications: Shorter chains (C5–C10) are used in small-molecule conjugates, while C16–C18 derivatives serve as lipid anchors in nanoparticles .

Functional Group Variants: tert-Butyl and Methyl Esters

Replacing the benzyl group with alternative protecting groups alters reactivity and stability:

Compound Name CAS Protecting Group Molecular Weight (g/mol) Stability Cleavage Method Applications
16-(tert-Butoxy)-16-oxohexadecanoic acid 843666-27-3 tert-Butyl 342.52 High Acidic conditions (TFA) Peptide linkers; stable amide bond formation
16-Methoxy-16-oxohexadecanoic acid 57983-36-5 Methyl 300.43 Moderate Basic hydrolysis Lab-scale intermediates
This compound 146004-98-0 Benzyl 376.53 Moderate Hydrogenolysis (H₂/Pd) Drug delivery; protecting group in SPPS

Key Differences :

  • Stability : tert-Butyl esters resist hydrolysis under basic conditions, whereas benzyl esters are cleaved via catalytic hydrogenation .
  • Synthesis : Benzyl esters are synthesized via alkylation of hexadecanedioic acid with benzyl bromide (e.g., using TBAB as a catalyst) , while tert-butyl esters require Boc-protection strategies .

Commercial Availability and Pricing

  • This compound: Priced at €116.00/g (CymitQuimica) with bulk discounts .
  • 16-(tert-Butoxy)-16-oxohexadecanoic acid: Higher cost (~€150.00/g) due to specialized applications in peptide synthesis .

Preparation Methods

Mono-Benzyl Ester Formation via Esterification

A common initial step is the selective esterification of hexadecanedioic acid to its monobenzyl ester. This is typically achieved by:

  • Reacting hexadecanedioic acid with benzyl alcohol under acidic conditions.
  • Employing coupling agents such as N-hydroxysuccinimide (NHS) to activate the acid group for esterification.
  • Controlling stoichiometry and reaction time to prevent diester formation.

This step yields 16-(Benzyloxy)-16-oxohexadecanoic acid precursors with one free acid and one benzyl-protected acid function.

Cyclization and Functional Group Transformations

According to patent literature and synthetic reports, the process can involve:

  • Cyclization of the long-chain diacid to form an intermediate cyclic compound.
  • Reaction of this intermediate with benzyl alcohol to open the cycle and form the monobenzyl ester.
  • Subsequent esterification with N-hydroxysuccinimide to form a succinimide benzyl ester intermediate.

Nucleophilic Addition and Amidation

Further functionalization includes:

  • Nucleophilic addition amidation reactions on the succinimide benzyl ester intermediate with appropriate nucleophiles to introduce desired functional groups.
  • Re-esterification steps to refine the intermediate compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 16-(Benzyloxy)-16-oxohexadecanoic acid?

  • Answer : The compound is synthesized via coupling reactions using reagents like HBTU for activating carboxylic acid groups, followed by purification via flash chromatography (e.g., MeCN:H₂O gradient) to isolate intermediates . The tert-butoxy variant (structurally analogous) is commercially sourced for research purposes, with purity ≥98% confirmed by HPLC and NMR . For benzyloxy derivatives, reaction conditions (e.g., 12-hour stirring at room temperature) and solvent removal under vacuum are critical steps .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies protons adjacent to carbonyl groups (e.g., δ ~2.15–2.22 ppm for CH₂-C=O) and benzyloxy moieties (δ ~4.36–4.58 ppm for CH₂-O) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M-H]⁻ calculated for C₂₃H₃₆O₄: 376.26) and detects impurities .
  • Chromatography : Reverse-phase HPLC validates purity (≥98%) and resolves degradation products .

Advanced Research Questions

Q. How does the enzymatic oxidation of 16-oxohexadecanoic acid derivatives inform metabolic studies?

  • Answer : Cytochrome P450 enzymes oxidize 16-oxohexadecanoic acid analogs via two pathways: (1) direct conversion to carboxylic acids or (2) decarboxylation to shorter olefins. Experimental setups involve enzyme assays with NADPH cofactors and LC-MS to track intermediates . Discrepancies in product ratios (e.g., acid vs. olefin) may arise from enzyme isoforms or substrate stereochemistry, requiring controlled kinetic studies .

Q. What strategies optimize the conjugation of this compound to biomolecules (e.g., peptides, antibodies)?

  • Answer :

  • Activation : Convert the terminal carboxylic acid to an NHS ester using carbodiimides (e.g., EDC) for amine-reactive coupling .
  • Derivatization : The hydroxyl group enables further functionalization (e.g., click chemistry via azide-alkyne cycloaddition) .
  • Validation : Confirm conjugation efficiency via MALDI-TOF MS or SDS-PAGE with fluorescent tags .

Q. How do storage conditions impact the stability of this compound, and how can degradation be mitigated?

  • Answer :

  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the benzyloxy group. Ambient temperature shipping is permissible for short durations .
  • Degradation Signs : NMR detects hydrolyzed byproducts (e.g., free carboxylic acids at δ ~11.94 ppm) .
  • Mitigation : Use desiccants and inert atmospheres (N₂ or Ar) during long-term storage .

Q. How can researchers resolve contradictions in reported synthetic yields or product distributions?

  • Answer :

  • Reaction Optimization : Adjust reaction time (e.g., extending beyond 12 hours) or catalyst loading to improve yields .
  • Side-Reaction Analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., ester hydrolysis or decarboxylation) .
  • Reproducibility : Standardize solvent purity (e.g., anhydrous DMF) and monitor temperature fluctuations during synthesis .

Methodological Notes

  • Synthesis References : Key protocols from peer-reviewed journals (e.g., International Journal of Nanomedicine) are prioritized over vendor data .
  • Enzymatic Studies : Use cytochrome P450 isoforms (e.g., CYP4A) for oxidation assays, with controls for non-enzymatic degradation .
  • Safety : Follow OSHA guidelines for handling reactive intermediates (e.g., benzyl chloride derivatives) and dispose of waste via EPA-compliant methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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